molecular formula C12H16Cl2N2 B2925841 1-(Quinolin-2-yl)propan-2-amine dihydrochloride CAS No. 1423029-21-3

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

Cat. No. B2925841
CAS RN: 1423029-21-3
M. Wt: 259.17
InChI Key: MNMKROQJJMDJGR-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-amine is a chemical compound with the CAS Number: 68764-62-5 . Its molecular weight is 186.26 . The IUPAC name for this compound is 1-(2-quinolinyl)-2-propanamine .


Synthesis Analysis

The synthesis of quinoline compounds has been reported in various studies . For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 1-(Quinolin-2-yl)propan-2-amine is 1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3 . This indicates that the compound has a structure that includes a quinoline ring attached to a propan-2-amine group.

Scientific Research Applications

Synthesis of Novel Compounds

1-(Quinolin-2-yl)propan-2-amine dihydrochloride serves as a precursor in the synthesis of diverse quinoline derivatives with significant biological activities. For instance, research by Aleksandrov et al. (2020) and El’chaninov et al. (2017) demonstrates its utility in generating quinoline-based compounds through condensation and subsequent reactions, leading to molecules with potential for further biological application (Aleksandrov, Zablotskii, & El’chaninov, 2020); (El’chaninov & Aleksandrov, 2017).

Development of New Chemical Synthesis Methodologies

The compound has been instrumental in advancing synthesis techniques, including the generation of quinoxalin-2-amine derivatives through environmentally friendly methods. A study by Edayadulla and Lee (2014) highlights the use of CeO2 nanoparticles in catalyzing the synthesis of these derivatives, showcasing an innovative approach to chemical synthesis that emphasizes sustainability (Edayadulla & Lee, 2014).

Exploration of Biological and Pharmacological Properties

Research has also focused on the exploration of the biological and pharmacological potentials of quinoline derivatives. Strekowski et al. (1991) synthesized a series of 2-(aryl or heteroaryl)quinolin-4-amines, revealing their anti-HIV-1 activity and contributing valuable insights into the design of new therapeutic agents (Strekowski, Mokrosz, Honkan, Czarny, Cegła, Wydra, Patterson, & Schinazi, 1991).

Materials Science Applications

In addition to biomedical research, 1-(Quinolin-2-yl)propan-2-amine dihydrochloride has been utilized in materials science, particularly in the development of corrosion inhibitors for metals. Olasunkanmi and Ebenso (2019) investigated its derivatives for protecting mild steel in corrosive environments, highlighting its potential in industrial applications (Olasunkanmi & Ebenso, 2019).

Future Directions

Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods and synthetic approaches towards quinoline compounds, including 1-(Quinolin-2-yl)propan-2-amine dihydrochloride, remains an interesting field of research .

properties

IUPAC Name

1-quinolin-2-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,9H,8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKROQJJMDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-2-yl)propan-2-amine dihydrochloride

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